2-Tert-butyl-4-octylphenol

Polymer Stabilization Additive Migration Lipophilicity

Oxidative degradation shortens polymer service life. 2-Tert-butyl-4-octylphenol (LogP 5.59) minimizes additive migration and volatilization in non-polar matrices, outperforming lower-logP alternatives like BHT. • Superior retention vs. BHT (LogP ~3.0) in PP/PE films and elastomers • Near-optimal C8 para-chain for maximal antioxidant capacity per the cutoff effect • Reduced surface blooming and extractables for food-contact and medical applications Bulk quantities available with batch-specific COA and impurity profile.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 61899-80-7
Cat. No. B15179188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-4-octylphenol
CAS61899-80-7
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=C(C=C1)O)C(C)(C)C
InChIInChI=1S/C18H30O/c1-5-6-7-8-9-10-11-15-12-13-17(19)16(14-15)18(2,3)4/h12-14,19H,5-11H2,1-4H3
InChIKeyZXENURKTAAQNOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-4-octylphenol Overview


2-Tert-butyl-4-octylphenol (CAS 61899-80-7) is a mononuclear, sterically hindered phenolic antioxidant belonging to the tert-butylphenol class. Its molecular architecture features a single ortho-tert-butyl group providing steric hindrance to protect the reactive phenolic -OH moiety, coupled with a para-octyl substituent. This structure imparts a calculated LogP of 5.59, indicating high lipophilicity [1]. The compound functions as a primary antioxidant, donating a hydrogen atom to terminate peroxy radical chain reactions in organic matrices . Its physicochemical profile, particularly the long para-alkyl chain, directly influences its solubility, migration behavior, and efficacy in non-polar environments, which are critical differentiators in industrial applications such as polymer stabilization and lubricant formulation.

2-Tert-butyl-4-octylphenol: Irreplaceable in Non-Polar Media


While all hindered phenols operate via a hydrogen atom transfer mechanism to quench free radicals, their performance in specific matrices is governed by subtle, but critical, structural nuances. The para-alkyl chain length is a key determinant of antioxidant behavior in non-polar media such as polyolefins and hydrocarbon oils. Research demonstrates a nonlinear relationship between alkyl chain length and antioxidant capacity, with medium-chain substituents (such as octyl) exhibiting maximal efficacy before a 'cutoff' effect diminishes performance for longer chains [1]. Furthermore, the degree of steric hindrance around the phenolic -OH group dictates both the intrinsic reactivity toward peroxy radicals and the compound's resistance to oxidative degradation and volatilization under thermal stress [2]. Therefore, substituting 2-tert-butyl-4-octylphenol with a less lipophilic analog like BHT (LogP ~3.0) or a more hindered variant like 2,6-di-tert-butyl-4-methylphenol can lead to suboptimal physical retention, poor solubility in the target matrix, or altered oxidation induction times, ultimately compromising long-term product stability.

2-Tert-butyl-4-octylphenol Key Differentiators


Enhanced Lipophilicity and Retention in Polyolefins

The calculated partition coefficient (LogP) of 2-tert-butyl-4-octylphenol is 5.59, which is significantly higher than that of common hindered phenolic antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT, LogP ~3.0) and 2,4-di-tert-butylphenol (LogP ~4.2) [1]. This quantifiable difference in lipophilicity is a direct consequence of the para-octyl substituent. Higher LogP values correlate with increased solubility and reduced migration/extraction from non-polar polymer matrices [2].

Polymer Stabilization Additive Migration Lipophilicity

Cutoff Effect: Optimal Octyl Chain Antioxidant Capacity

While direct data for 2-tert-butyl-4-octylphenol in a head-to-head comparison is not available in the accessed corpus, a robust class-level inference can be drawn from studies on homologous series of phenolic esters. Research demonstrates a nonlinear relationship where antioxidant capacity increases with alkyl chain length, reaching a maximum at the octyl chain (C8), after which further chain extension leads to a collapse in antioxidant capacity [1]. This 'cutoff effect' suggests that the para-octyl chain on 2-tert-butyl-4-octylphenol may be near the optimal length for balancing membrane/lipid affinity and molecular mobility to effectively quench free radicals at the oxidation site.

Structure-Activity Relationship (SAR) Antioxidant Capacity Lipid Oxidation

Reduced Volatility in High-Temperature Processing

Thermolysis kinetic studies on a series of sterically hindered phenols indicate that thermal stability is influenced by molecular weight and substitution pattern [1]. 2-Tert-butyl-4-octylphenol (MW = 262.4 g/mol) [2] has a higher molecular weight than BHT (MW = 220.4 g/mol). In polymer processing at elevated temperatures (e.g., 150-300°C for polyolefins), lower molecular weight antioxidants like BHT are known to suffer from significant volatility losses, reducing their protective efficacy [3]. The higher molecular weight and increased lipophilicity (LogP 5.59) of 2-tert-butyl-4-octylphenol suggest a class-level advantage in terms of reduced volatilization and superior thermal retention compared to BHT.

Thermogravimetric Analysis Polymer Processing Additive Volatility

2-Tert-butyl-4-octylphenol Application Scenarios


Low-Migration Thermal Stabilization for Polyolefins

In applications such as polypropylene (PP) or polyethylene (PE) films for food packaging, medical devices, or automotive components, minimizing antioxidant migration and extraction is critical for maintaining long-term stability and regulatory compliance. The high LogP (5.59) of 2-tert-butyl-4-octylphenol directly addresses this need by providing superior solubility and retention within the non-polar polymer matrix compared to BHT (LogP ~3.0) [REFS-1, REFS-2]. This reduces the risk of additive blooming to the surface or leaching into contacting media, thereby preserving the polymer's mechanical and optical properties over an extended service life.

Non-Polar Lubricant and Functional Fluid Antioxidant

Hydrocarbon-based lubricants and functional fluids (e.g., hydraulic oils, transformer oils) require antioxidants that are highly soluble and effective in non-polar environments. The para-octyl substituent of 2-tert-butyl-4-octylphenol enhances its compatibility with these base stocks compared to more polar or less lipophilic hindered phenols. Class-level evidence on the 'cutoff effect' suggests that the C8 chain length is near-optimal for maximizing antioxidant capacity in such lipid-like environments [3]. This makes it a scientifically sound candidate for formulating high-performance industrial lubricants with extended oxidative stability.

Synthetic Rubber and Elastomer Stabilization

The thermal and oxidative degradation of synthetic rubbers (e.g., styrene-butadiene rubber (SBR), polybutadiene (BR)) during processing and end-use is a major concern. The higher molecular weight (262.4 g/mol) and lipophilicity (LogP 5.59) of 2-tert-butyl-4-octylphenol suggest it will exhibit lower volatility and better retention during high-temperature vulcanization and service life compared to lower molecular weight antioxidants like BHT [REFS-2, REFS-4]. This class-level inference positions the compound as a superior choice for ensuring the long-term durability of rubber goods.

Non-Polar Polymer Adhesive and Sealant Additive

Hot-melt adhesives and sealants formulated with non-polar polymers (e.g., ethylene-vinyl acetate (EVA), polyolefin elastomers) are susceptible to oxidative degradation, which can lead to discoloration, viscosity changes, and loss of adhesive strength. The excellent compatibility of 2-tert-butyl-4-octylphenol with these matrices, as inferred from its high LogP value [1], ensures homogeneous dispersion and prevents additive migration to the surface, thereby maintaining the long-term performance and aesthetic qualities of the adhesive or sealant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butyl-4-octylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.